
1-(2-(2,5-Dimethylfuran-3-yl)-2-oxoethyl)-5-nitroindoline-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(2,5-Dimethylfuran-3-yl)-2-oxoethyl)-5-nitroindoline-2,3-dione is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
The synthesis of 1-(2-(2,5-Dimethylfuran-3-yl)-2-oxoethyl)-5-nitroindoline-2,3-dione typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2,5-dimethylfuran with an appropriate indoline derivative under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(2-(2,5-Dimethylfuran-3-yl)-2-oxoethyl)-5-nitroindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the furan ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(2-(2,5-Dimethylfuran-3-yl)-2-oxoethyl)-5-nitroindoline-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of interest in biological research.
Medicine: Its pharmacological properties are being explored for the development of new therapeutic agents.
Industry: The compound may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-(2,5-Dimethylfuran-3-yl)-2-oxoethyl)-5-nitroindoline-2,3-dione involves its interaction with specific molecular targets. The furan and indoline moieties may interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with cellular proteins and nucleic acids .
Comparison with Similar Compounds
1-(2-(2,5-Dimethylfuran-3-yl)-2-oxoethyl)-5-nitroindoline-2,3-dione can be compared with other furan derivatives, such as:
2,5-Dimethylfuran: A simpler furan derivative with known applications in organic synthesis and as a biofuel.
Indoline-2,3-dione: A compound with significant biological activities, often used in medicinal chemistry.
5-Nitroindoline: Known for its antimicrobial properties and used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its combined structural features, which may confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-[2-(2,5-dimethylfuran-3-yl)-2-oxoethyl]-5-nitroindole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O6/c1-8-5-11(9(2)24-8)14(19)7-17-13-4-3-10(18(22)23)6-12(13)15(20)16(17)21/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRXKEMUPDRUDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)CN2C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{3'-acetyl-1-[2-(2-chlorophenoxy)ethyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B2756316.png)
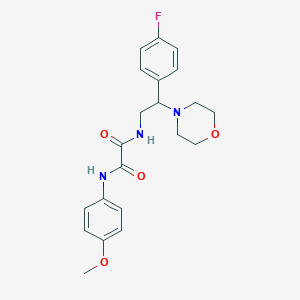
![N-({5-[(morpholin-4-yl)methyl]furan-2-yl}methyl)prop-2-enamide](/img/structure/B2756318.png)


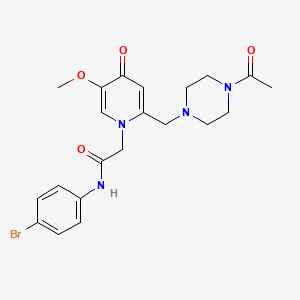
![2-(2H-1,3-benzodioxol-5-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide](/img/structure/B2756326.png)
![ethyl 2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2756327.png)

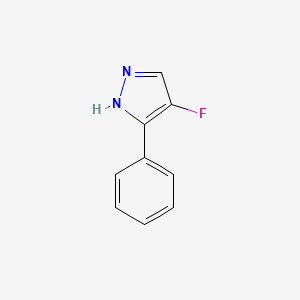
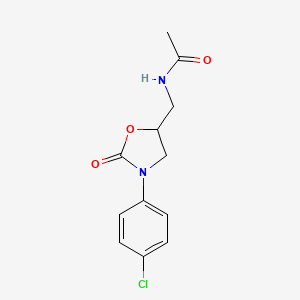
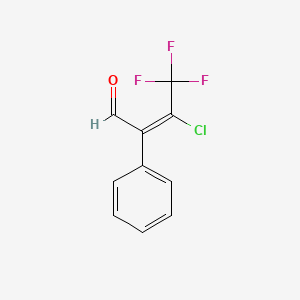
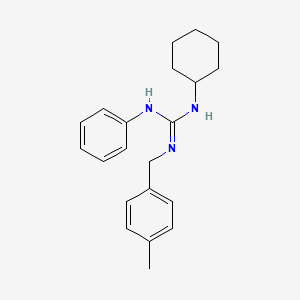
![2-(4-fluorobenzyl)-4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2756339.png)
